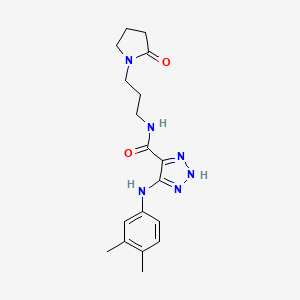

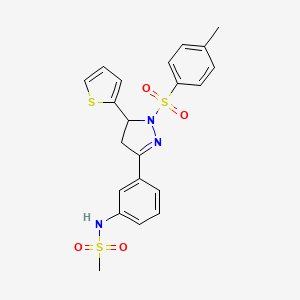

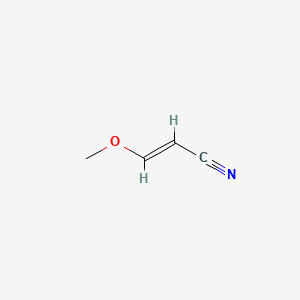

7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromene derivatives, such as the one , typically involves etherification, oximation, and Beckmann rearrangement processes. For example, the synthesis of related compounds involves reactions starting from rotenone and dimethyloxosulphonium methylide, indicating complex multi-step procedures to achieve the final product (Xiaodong Chen, Jiao Ye, & A. Hu, 2012). Another approach involves the use of polystyrene-supported p-toluenesulfonic acid as a catalyst for C-C/C-O bond formation, demonstrating the versatility of methods available for chromene synthesis (A. M. Jadhav, K. Lim, Y. Jeong, & Yeon Tae Jeong, 2018).

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the crystal structures of chromene compounds, providing insight into their molecular geometry and conformation. Studies on related compounds have highlighted triclinic space group formations and detailed cell parameters, aiding in the understanding of molecular interactions and stability (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions, including condensation reactions with aldehydes and cyanoacetamide, facilitated by catalysts like polystyrene-supported p-toluenesulfonic acid. These reactions are crucial for forming the chromene core and introducing functional groups that define specific chemical properties (A. M. Jadhav, K. Lim, Y. Jeong, & Yeon Tae Jeong, 2018).

Physical Properties Analysis

The physical properties of chromene compounds, including melting points, solubility, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and its application potential.

Chemical Properties Analysis

Chromene derivatives exhibit a range of chemical properties, such as antioxidant activity, highlighted by their ability to inhibit lipid peroxidation. Such activities are influenced by the specific substituents attached to the chromene core, demonstrating the chemical versatility of these compounds (Jae-Hwan Kwak et al., 2006).

科学的研究の応用

Anxiolytic-like Effects

The compound has shown potential anxiolytic-like activity. Specifically, its positive allosteric modulation of metabotropic glutamate4 receptors (mGlu4) in the amygdala has been linked to significant anticonflict effects without impacting threshold current or water intake in animal models, suggesting its therapeutic potential in anxiety disorders (Stachowicz et al., 2004).

Antibacterial Properties

Derivatives of the compound have been synthesized and evaluated for antibacterial effects. Some derivatives, specifically the ethyl and butyl esters, showed protection against infections from E. coli and other gram-negative bacteria in animal models, indicating the potential of these compounds in treating bacterial infections (Santilli et al., 1975).

Cardiovascular Effects

The compound's derivatives have shown significant cardiovascular effects. One study highlighted the cardiopreventive effects of a synthesized coumarin derivative of the compound, which showed potential in mitigating myocardial infarction severity in rats through antioxidant, antiapoptotic, and anti-inflammatory actions (Feriani et al., 2020). Another study discussed its effects on the epicardial ECG ST segment in myocardial ischemia models, indicating its potential in improving ischemic reactions without aggravating them despite an increase in heart rate (Sîrbulescu et al., 1976).

Antigenotoxic Potential

The compound's derivatives also exhibit antigenotoxic potential. One study demonstrated that certain 4‐hydroxy‐2H‐chromen‐2‐one derivatives could modulate the genotoxicity of ethyl methanesulfonate (EMS), a known mutagenic agent, suggesting a protective role in genetic integrity (Matic et al., 2012).

Antihyperlipidemic Effects

The compound has been shown to have significant effects on lipid profiles. A derivative was found to reduce the atherogenic index and expression levels of Nrf2 and GPx genes in hyperlipidemic rats, indicating its potential as an antihyperlipidemic agent (Prasetyastuti et al., 2021).

Anti-embolic and Anti-oxidative Effects

It also has demonstrated anti-embolic and anti-oxidative properties. A synthetic coumarin derivative was noted for its cerebroprotective potential against pharmaceutically induced ischemic stroke in experimental rats, highlighting its potential in mitigating stroke-induced injuries and oxidative stress markers (Mnafgui et al., 2019).

特性

IUPAC Name |

7-hydroxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c17-10-4-3-9-6-12(15(19)21-13(9)7-10)14(18)16-8-11-2-1-5-20-11/h3-4,6-7,11,17H,1-2,5,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBDFNWMFNZVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)

![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)

![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)